![molecular formula C9H10N2O B2978743 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine CAS No. 1872392-82-9](/img/structure/B2978743.png)

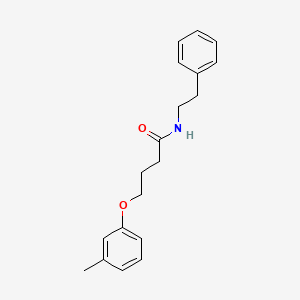

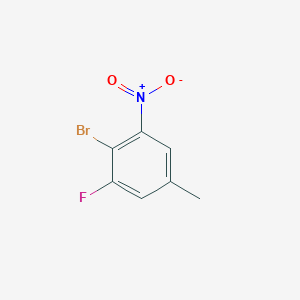

6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a small molecule that inhibits the function of replicating cells by binding to their DNA .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to the synthesis of analogs of various bioactive pyridines .

Molecular Structure Analysis

The molecular formula of “6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is C8H8N2O. The InChI code is 1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-5H,1H3,(H,9,10) and the InChI key is LNEHZEFKSUBWTA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of “6-Methoxy-1H-pyrrolo[2,3-b]pyridine” is 148.16 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. Its topological polar surface area is 37.9 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones shows the chemical reactivity and utility of methoxy-substituted pyrrolopyridine derivatives in producing compounds for agrochemical or medicinal applications (Ghelfi et al., 2003).

- The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates indicates the potential for creating new aza heterocycles with significant biological activity, demonstrating the versatility of methoxy-substituted pyrrolopyridine compounds in synthesizing complex heterocycles (Nedolya et al., 2015).

Applications in Material Science and Pharmacology

- Pyridine derivatives, including methoxy-substituted compounds, have been investigated for their corrosion inhibition properties on mild steel in acidic conditions, highlighting their potential application in industrial material protection (Ansari et al., 2015).

- Methoxy-substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anti-juvenile-hormone and insecticidal activities, demonstrating the potential of these compounds in agricultural and pest control applications (Cantín et al., 1999).

Catalysis and Chemical Transformations

- Aluminum complexes based on pyridine substituted alcohols, potentially including methoxy-substituted pyrrolopyridines, have been synthesized for use in catalytic applications, particularly in the ring-opening polymerization of lactides and caprolactones, indicating the relevance of these compounds in polymer science (Kireenko et al., 2015).

Safety and Hazards

When handling “6-Methoxy-1H-pyrrolo[2,3-b]pyridine”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation, which are necessary steps for the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as an increase in cell apoptosis . This makes the compound potentially useful in the treatment of cancers where abnormal activation of FGFR signaling pathways is a contributing factor .

properties

IUPAC Name |

6-methoxy-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-5-7-3-4-8(12-2)10-9(7)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBZUDSEGZUXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

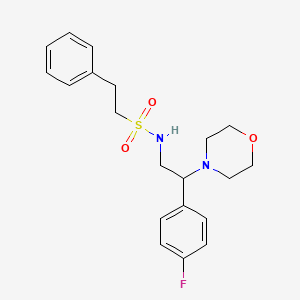

![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)

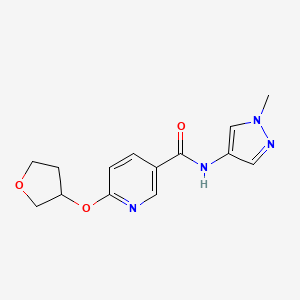

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)

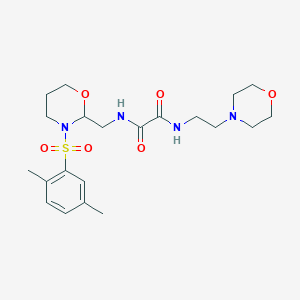

![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)

![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)